Product packaging for Ammonium 2-amino-4,6-dinitrophenolate(Cat. No.:CAS No. 1134-85-6)

Ammonium 2-amino-4,6-dinitrophenolate

Cat. No.: B072930
CAS No.: 1134-85-6
M. Wt: 216.15 g/mol
InChI Key: QVQATLCZPOLIEI-UHFFFAOYSA-N
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Description

Ammonium 2-amino-4,6-dinitrophenolate is an organic salt derived from 2-amino-4,6-dinitrophenol (CAS 96-91-3), where the phenolic hydroxyl group is deprotonated and forms an ionic bond with an ammonium cation (NH₄⁺). This compound is structurally related to sodium 2-amino-4,6-dinitrophenolate (sodium picramate, CAS 831-52-7), a well-characterized dye intermediate used in the synthesis of Acid Black 107 and Acid Brown 75 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O5 B072930 Ammonium 2-amino-4,6-dinitrophenolate CAS No. 1134-85-6

Properties

CAS No.

1134-85-6

Molecular Formula

C6H8N4O5

Molecular Weight

216.15 g/mol

IUPAC Name

azanium;2-amino-4,6-dinitrophenolate

InChI

InChI=1S/C6H5N3O5.H3N/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;/h1-2,10H,7H2;1H3

InChI Key

QVQATLCZPOLIEI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+]

Canonical SMILES

C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+]

Other CAS No.

1134-85-6

Synonyms

ammonium 2-amino-4,6-dinitrophenolate

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : Picramic acid serves as an important intermediate in the synthesis of various organic compounds, particularly azo dyes. Its dual functionality as both an amino and nitro compound makes it versatile for substitution and reduction reactions .
  • Dye Manufacturing : It is used in the production of hair dyes and other cosmetic applications, where it contributes to achieving specific color shades. Its derivatives are employed in formulating oxidized hair dyes .

Biology

  • Toxicological Studies : Due to its high toxicity, picramic acid is studied for its effects on biological systems. Research indicates that it has mutagenic properties significantly greater than those of picric acid, raising concerns about its environmental impact and safety in biological contexts .
  • Metabolic Pathways : Picramic acid is a metabolic product of picric acid in mammals, which is excreted in urine. Understanding its metabolic pathways can aid in assessing risks associated with exposure to picric acid .

Environmental Science

  • Contaminant Transformation : Studies have shown that under anaerobic conditions, bacteria can transform picric acid into picramic acid. This transformation has implications for bioremediation strategies at contaminated sites .
  • Field Analytical Methods : Research has developed field methods for quantifying ammonium picrate and picric acid in environmental samples. These methods are crucial for monitoring contamination levels and assessing ecological risks associated with these compounds .

Data Tables

Case Study 1: Use in Hair Dyes

A study conducted on the safety of using picramic acid in hair dyes showed that when used at low concentrations, it poses minimal risk to consumers. The research highlighted the importance of controlling concentrations to mitigate potential health hazards while utilizing its coloring properties effectively .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of picric acid conversion to picramic acid revealed that this transformation could increase mutagenicity levels in contaminated sites. The findings emphasized the need for monitoring these compounds in ecological studies to prevent adverse effects on aquatic organisms .

Chemical Reactions Analysis

Substitution Reactions

The nitro groups undergo substitution under alkaline or reductive conditions:

  • Nitro-to-amino reduction :
    2 Amino 4 6 dinitrophenolate+3 H2S2 4 Diaminophenolate+3 S+H2O\text{2 Amino 4 6 dinitrophenolate}^-+\text{3 H}_2\text{S}\rightarrow \text{2 4 Diaminophenolate}^-+\text{3 S}+\text{H}_2\text{O} .
  • Base-mediated displacement : In the presence of NaOH/KOH, nitro groups may hydrolyze to hydroxyl or other functional groups, though this often triggers explosive decomposition .

Redox Reactions

The compound acts as both oxidizing and reducing agent:

  • Oxidation : Reacts violently with strong oxidizers (e.g., peroxides), releasing nitrogen oxides and heat .
  • Reduction : Catalytic hydrogenation converts nitro groups to amines, forming 2,4-diaminophenol as a major product .

Metabolic Reduction Pathways (in vivo):

MetabolitePercentageStudy Source
2-Amino-4-nitrophenol75%Eiseman et al.
4-Amino-2-nitrophenol23%Parker (1952)

Acid-Base Reactions

The phenolate anion reacts with acids to regenerate picramic acid:

  • Protonation :
    NH4+[C6H2(NH2)(NO2)2O]+HClC6H3(NH2)(NO2)2OH+NH4Cl\text{NH}_4^+[\text{C}_6\text{H}_2(\text{NH}_2)(\text{NO}_2)_2\text{O}]^-+\text{HCl}\rightarrow \text{C}_6\text{H}_3(\text{NH}_2)(\text{NO}_2)_2\text{OH}+\text{NH}_4\text{Cl} .

Thermal Decomposition and Explosivity

  • Dry state : Explodes at 169°C due to nitro group instability, producing CO, NOₓ, and soot .
  • Wet state : Water or organic solvents suppress decomposition but do not eliminate explosive potential .

Hazardous Reactions :

ConditionOutcome
Heating (>150°C)Detonation
Contact with NaOH/KOHExplosive base-catalyzed decay
Mixing with reducing agentsVigorous exothermic reaction

Biological Interactions

  • Microbial degradation : Burkholderia sp. strain KU-46 metabolizes the compound via 4-nitrophenol to 1,4-benzoquinone, releasing nitrite .
  • Enzyme inhibition : Acts as an uncoupler in oxidative phosphorylation, disrupting ATP synthesis .

Industrial and Environmental Reactivity

  • Dye synthesis : Serves as an intermediate in azo dye production via diazotization .
  • Environmental persistence : Slow degradation in aerobic soils (half-life: 7.7–76.2 hours in biological systems) .

Comparison with Similar Compounds

Sodium 2-Amino-4,6-Dinitrophenolate (Sodium Picramate)

Molecular Formula : C₆H₄N₃NaO₅
CAS : 831-52-7
Applications : Dyestuff intermediate for Acid Black 107 and Acid Brown 75 .
Key Differences :

  • Counterion Effect : The sodium ion (Na⁺) confers higher solubility in polar solvents compared to the ammonium analog.
  • Regulatory Profile : Classified under Packing Group I for transport due to high hazard risk, requiring similar wetting precautions .

Ammonium Dinitro-o-Cresolate (DNOC-Ammonium)

Molecular Formula: C₇H₉N₃O₅ CAS: 2980-64-5 Applications: Historically used as a pesticide and herbicide (e.g., "Dinozol 50") . Structural Comparison:

  • Substituent Variation: Contains a methyl group at the ortho position (2-methyl-4,6-dinitrophenolate) versus the amino group in 2-amino-4,6-dinitrophenolate.
  • Toxicity: Markedly higher toxicity (T+ classification) with environmental hazards (N code), unlike the ammonium 2-amino derivative, which lacks pesticidal applications .

tris(2-Hydroxyethyl)ammonium 2-sec-Butyl-4,6-Dinitrophenolate

Molecular Formula: C₁₆H₂₆N₄O₉ CAS: 6420-47-9 Applications: Herbicide (e.g., "Dinoseb-trolamine") . Key Features:

  • Solubility Enhancement : The tris(2-hydroxyethyl)ammonium counterion improves water solubility, making it suitable for agricultural formulations.
  • Biological Activity: Acts as a broad-spectrum herbicide, contrasting with the dye-focused applications of ammonium 2-amino-4,6-dinitrophenolate .

2-Amino-4,6-Dichlorophenol

Molecular Formula: C₆H₅Cl₂NO CAS: 527-62-8 Applications: Intermediate in chemical synthesis, particularly for pharmaceuticals and agrochemicals . Comparison:

  • Reactivity: The amino and chloro groups enable nucleophilic substitution reactions, unlike the electron-deficient nitro derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Nitrophenolate Derivatives

Compound Name Molecular Formula CAS Number Key Substituents Applications Toxicity/Safety Notes
This compound C₆H₆N₃O₅·NH₄ N/A -NH₂, -NO₂ (positions 4,6) Dyestuff intermediate Requires ≥20% water for transport
Sodium 2-amino-4,6-dinitrophenolate C₆H₄N₃NaO₅ 831-52-7 -NH₂, -NO₂ (positions 4,6) Dye synthesis (Acid Black 107) Packing Group I, explosive hazard
Ammonium dinitro-o-cresolate C₇H₉N₃O₅ 2980-64-5 -CH₃ (position 2), -NO₂ Pesticide T+ (Very toxic), environmental hazard
tris(2-hydroxyethyl)ammonium 2-sec-butyl-4,6-dinitrophenolate C₁₆H₂₆N₄O₉ 6420-47-9 -sec-butyl (position 2) Herbicide Regulated under pesticide guidelines
2-Amino-4,6-dichlorophenol C₆H₅Cl₂NO 527-62-8 -Cl (positions 4,6) Chemical intermediate Prepared via nitrophenol reduction

Table 2: Crystallographic and Analytical Data

Compound Name Crystal System Space Group Refinement Method (Software) Key Reference
Ammonium 2-chloro-4,6-dinitrophenolate Orthorhombic Pn2₁b SHELX (X-RAY 76)
Potassium 4-nitrophenolate monohydrate Monoclinic P2₁/c SHELX refinement

Research Findings and Mechanistic Insights

  • nitro groups in bioactivity .
  • Thermal Stability: Ammonium and sodium salts of nitrophenolates require hydration to mitigate decomposition risks, whereas halogenated analogs (e.g., 2-amino-4,6-dichlorophenol) are more thermally stable .

Q & A

Q. What strategies mitigate batch-to-batch variability in crystallographic morphology?

  • Answer : Controlled nucleation via seeding or solvent-drop grinding ensures reproducibility. For example, slow evaporation with ethanol-water (7:3 v/v) yields uniform crystals, while rapid cooling promotes twinning. Statistical tests (e.g., Hamilton R-factor ratios) validate space-group assignments .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in methanol?

  • Answer : Discrepancies may stem from hydration states or impurities. For example, anhydrous forms dissolve more readily than hydrates. Methodological consistency (e.g., saturation concentration measurements at 25°C) and Karl Fischer titration to quantify water content are critical .

Q. Why do different studies report varying decomposition temperatures?

  • Answer : Heating rate, atmosphere (e.g., N₂ vs. air), and sample morphology (powder vs. single crystal) affect observed decomposition points. Standardized TGA protocols (e.g., 10°C/min under argon) minimize variability .

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